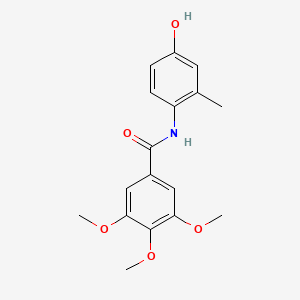

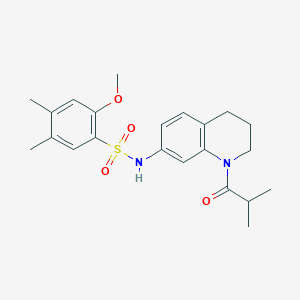

N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide, also known as HMTB, is a compound that has been extensively studied for its potential therapeutic applications. HMTB is a member of the benzamide family of compounds and has been found to exhibit a range of biochemical and physiological effects. In We will also discuss potential future directions for the study of HMTB.

Aplicaciones Científicas De Investigación

Memory Enhancement and Acetylcholinesterase Inhibition

A study focused on the synthesis, biological evaluation, and molecular simulation studies of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives. These derivatives were explored as potential memory enhancers with acetylcholinesterase-inhibiting activity. The research highlighted a compound that exhibited significant memory retention and maximal percent inhibition of acetylcholinesterase, suggesting potential applications in treating memory impairment conditions (Piplani, Sharma, Mehta, & Malik, 2018).

Electrochemical Sensing and Antioxidant Activity

Another application involves the development of an electrochemical sensor using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs nanocomposite modified electrodes. This sensor showed potent and persistent electron mediating behavior and was used for the electrocatalytic determination of glutathione and piroxicam, indicating its usefulness in biomedical analysis and environmental monitoring (Karimi-Maleh et al., 2014).

Material Science and Polymer Synthesis

In materials science, novel aromatic polyimides were synthesized from derivatives of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide. These polyimides, characterized by their solubility and thermal stability, have potential applications in the development of advanced materials for various industrial applications, including electronics and aerospace (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Molecular Interaction Studies

Molecular interaction studies have also been conducted with derivatives of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide. These studies involve the synthesis and characterization of compounds to understand the influence of intermolecular interactions on molecular geometry. Such research aids in the design of molecules with specific properties for drug development and other scientific applications (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Propiedades

IUPAC Name |

N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-10-7-12(19)5-6-13(10)18-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9,19H,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLRJCPVEXXIKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2877459.png)

![N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2877460.png)

![5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2877461.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2877462.png)

![7-[(2-Chlorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-3-methyl-1,3,7-trihydropu rine-2,6-dione](/img/structure/B2877464.png)

![2-(Benzylthio)-5-bromobenzo[d]thiazole](/img/structure/B2877465.png)

![Ethyl 3-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2877466.png)

amine](/img/structure/B2877472.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2877477.png)

![2-chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2877481.png)